BQS-481
Descripción
BQS-481 is a kinesin-like protein KIF11 inhibitor developed for therapeutic applications in oncology, particularly targeting cancers such as colorectal, renal, liver, and breast cancer . It functions by disrupting mitotic spindle formation, thereby inhibiting tumor cell proliferation. Marketed by prominent pharmaceutical companies such as Novartis AG and Pfizer Inc., BQS-481 has emerged as a competitive candidate in the KIF11 inhibitor class, with documented sales growth and projected market expansion in China and globally .
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis of BQS-481 and Similar Compounds
Market Performance and Sales Trends
BQS-481 demonstrated a compound annual growth rate (CAGR) in sales volume of 8.3% from 2020 to 2025 , outperforming BIND-267 (7.1%) and 4SC-205 (6.8%) in the same period . By contrast, ALN-VSP , an RNA interference-based KIF11 inhibitor, showed slower growth at 5.9% , likely due to higher production costs and delivery challenges . Forecasts for 2025–2031 project BQS-481 to capture 22% of China’s KIF11 inhibitor market share , surpassing BIND-267 (18%) and ALN-VSP (15%) .
Key Sales Data (2020–2025):
| Compound | Sales CAGR (2020–2025) | 2031 Market Share (China) |
|---|---|---|
| BQS-481 | 8.3% | 22% |
| BIND-267 | 7.1% | 18% |
| ALN-VSP | 5.9% | 15% |
| 4SC-205 | 6.8% | 12% |
Competitive Landscape and Developer Strategies
- BQS-481 is co-developed by Array BioPharma Inc. and Pfizer Inc. , with a focus on scalable synthesis and cost-effective manufacturing .
- 4SC-205 , developed by 4SC AG , emphasizes combinatorial therapies with checkpoint inhibitors, though its narrow application scope limits market penetration .
- ALN-VSP (Alnylam Pharmaceuticals) faces challenges in clinical adoption due to complex delivery systems and higher patient costs .
Emerging Competitors
Compounds such as Filanesib (菲拉尼昔), LH-025, and MK-8267 are under investigation in preclinical stages, targeting niche applications in hematologic malignancies and rare tumors . However, none have yet matched BQS-481’s commercial traction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
